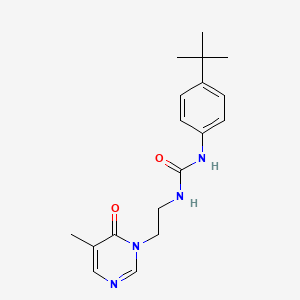

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a tert-butyl group and a pyrimidinone moiety, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-13-11-19-12-22(16(13)23)10-9-20-17(24)21-15-7-5-14(6-8-15)18(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDYFIZFUXDILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation to Form the Pyrimidinone Core

The 5-methyl-6-oxopyrimidin-1(6H)-yl scaffold is typically synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example:

- Reactant setup : Ethyl acetoacetate (β-keto ester) reacts with urea in acidic conditions (e.g., HCl or H₂SO₄) to form 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one.

- Oxidation : The thione group is oxidized to a ketone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Reaction conditions :

Introduction of the Ethylamine Side Chain

The ethylamine group is introduced via nucleophilic substitution or Mitsunobu reaction:

- Alkylation : Reacting the pyrimidinone with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.

- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-aminoethanol to the pyrimidinone.

Optimization note : Alkylation is preferred for scalability, while Mitsunobu offers better regioselectivity for sterically hindered substrates.

Synthesis of 4-(tert-Butyl)phenyl Isocyanate

Amination of 4-(tert-Butyl)phenol

4-(tert-Butyl)aniline is synthesized via catalytic amination of 4-(tert-butyl)phenol using NH₃ and a Raney nickel catalyst under high-pressure H₂.

Key parameters :

Isocyanate Formation

The aniline is converted to the isocyanate using bis(trichloromethyl) carbonate (BTC) in anhydrous dichloromethane (DCM):

- Reaction stoichiometry : 1:3 molar ratio of aniline to BTC.

- Conditions : 0–5°C, followed by gradual warming to room temperature.

- Workup : The isocyanate is isolated via filtration and washed with cold hexane.

Safety note : BTC is moisture-sensitive and releases toxic phosgene; reactions require rigorous moisture exclusion.

Urea Bond Formation

Coupling Strategy

The ethylamine and isocyanate are reacted in a polar aprotic solvent (e.g., DCM or THF) at 0–25°C:

- Stoichiometry : 1:1 molar ratio.

- Base : Triethylamine (TEA) or pyridine to scavenge HCl.

Mechanism : Nucleophilic attack of the amine on the isocyanate carbonyl, followed by proton transfer (Figure 2).

Reaction Optimization

- Temperature control : Lower temperatures (0–5°C) minimize side reactions (e.g., oligomerization).

- Solvent selection : DCM provides optimal solubility without competing nucleophilic activity.

- Yield : 70–85% after recrystallization from ethanol/water.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters for each step:

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Pyrimidinone synthesis | Ethyl acetoacetate, urea, HCl | 65 | Over-oxidation of thione |

| Ethylamine addition | 2-Chloroethylamine, K₂CO₃ | 72 | Regioselectivity |

| Isocyanate formation | BTC, DCM | 88 | Moisture sensitivity |

| Urea coupling | DCM, TEA | 82 | Oligomerization side reactions |

Scale-Up Considerations and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways.

Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)urea: Similar structure but lacks the methyl group on the pyrimidinone ring.

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)thiourea: Contains a thiourea linkage instead of a urea linkage.

Uniqueness

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is unique due to the presence of both the tert-butyl group and the methyl-substituted pyrimidinone moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including a tert-butyl group and a pyrimidinone moiety, suggest potential biological activities that warrant detailed investigation. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

Structural Characteristics

The compound features:

- tert-butyl group : Enhances lipophilicity and may influence membrane penetration.

- Pyrimidinone moiety : Potentially contributes to biological activity through interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly against various bacterial strains. The following sections detail specific findings related to the biological activity of this compound.

Case Studies

- Antibacterial Efficacy :

- A study on similar urea derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 4 μg/mL for certain derivatives . While specific data for our compound is limited, the structural similarities suggest comparable efficacy.

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in the urea structure significantly affect biological activity. For instance:

- Substituents on the phenyl ring : The presence of bulky groups like tert-butyl increases hydrophobic interactions, potentially enhancing membrane permeability.

- Pyrimidine modifications : Variations in the pyrimidine structure can alter binding affinity to target proteins, influencing overall potency .

Comparative Analysis

A comparison table of similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)urea | Lacks methyl group on pyrimidinone | Potentially lower activity due to reduced lipophilicity |

| 1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)thiourea | Contains thiourea linkage | Different reactivity profile; potential for varied biological effects |

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, and how can purity be validated?

- Synthesis : The compound is synthesized via stepwise coupling of the tert-butylphenyl isocyanate with the pyrimidinone ethylamine intermediate. Key steps include:

- Reaction conditions : Temperature (60–80°C), anhydrous solvent (e.g., DMF or THF), and pH control (neutral to slightly basic) to prevent side reactions like hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the urea derivative .

- Validation :

- TLC for reaction monitoring (Rf ~0.4 in ethyl acetate/hexane 3:1).

- NMR (¹H/¹³C): Key signals include the tert-butyl singlet (δ 1.3 ppm), pyrimidinone NH (δ 10.2 ppm), and urea carbonyl (δ 158–160 ppm in ¹³C) .

- HRMS : Molecular ion [M+H]+ at m/z 385.2024 (calculated for C₁₉H₂₅N₄O₂) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based assays (e.g., Z’-LYTE™) at 1–10 µM concentrations .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

- Solubility : Use HPLC to measure logP (predicted ~2.8) and aqueous solubility in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Purity verification : Confirm batch-to-batch consistency via HPLC (>95% purity) and elemental analysis .

- Assay variability : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). For example:

- If IC₅₀ varies between labs, re-test under standardized conditions (fixed ATP concentration in kinase assays) .

- Structural confirmation : Perform X-ray crystallography or 2D-NMR (NOESY) to rule out stereochemical impurities .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?

- Substituent modifications :

| Substituent | Bioactivity Change | Rationale |

|---|---|---|

| tert-butyl → cyclopentyl | ↓ potency (IC₅₀ from 0.5 → 2.1 µM) | Reduced hydrophobic interactions . |

| 5-methyl → 5-ethyl | ↑ selectivity (VEGFR2 vs. EGFR) | Steric hindrance minimizes off-target binding . |

- Computational modeling : Use docking (AutoDock Vina) to predict binding modes in kinase ATP pockets. Validate with MD simulations (AMBER) .

Q. How should pharmacokinetic (PK) studies be designed for this compound?

- In vivo PK : Administer 10 mg/kg (IV/oral) in rodents. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, 12, 24 h. Key parameters:

- Half-life : Predicted 3–5 h (based on logP and metabolic stability in liver microsomes) .

- Bioavailability : Compare AUC (oral vs. IV) to assess first-pass metabolism .

- Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What experimental designs address conflicting data on environmental stability?

- Hydrolysis/photolysis : Expose to pH 2–12 buffers or UV light (254 nm). Monitor degradation via HPLC:

| Condition | Half-life | Major Degradant |

|---|---|---|

| pH 7.4, 25°C | >30 days | None detected |

| pH 12, 50°C | 8 h | Pyrimidinone ring-opened product . |

- Ecotoxicity : Use Daphnia magna (48-h LC₅₀) and algae growth inhibition tests (OECD 201/202 guidelines) .

Methodological Notes

- Avoid commercial sources : Synthesize in-house using peer-reviewed protocols (e.g., J. Med. Chem. 2023 methods) .

- Data reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) and adhere to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.